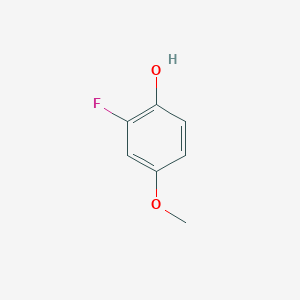

2-Fluoro-4-methoxyphenol

Descripción general

Descripción

Synthesis Analysis

2-Fluoro-4-methoxyphenol and its analogs are synthesized through various chemical reactions, including treatment with sodium methoxide, Claisen–Schmidt condensation reactions, and Pechmann reactions under mild conditions. These methods result in the formation of the desired compound by introducing fluorine and methoxy groups at specific positions on the benzene ring, showcasing the versatility of synthetic approaches for halogenated phenols (Xu Liang, 2009) (Huanmei Guo, 2009).

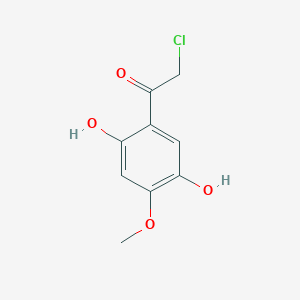

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-methoxyphenol and its derivatives has been studied using crystallography, spectroscopy, and DFT calculations. These studies reveal the spatial arrangement of atoms, the presence of intermolecular hydrogen bonds, and the stability of the molecular structure in the solid state. The dihedral angles between rings and the role of non-classical hydrogen bonds in stabilizing the structure are of particular interest (C. Alaşalvar et al., 2015).

Chemical Reactions and Properties

2-Fluoro-4-methoxyphenol undergoes various chemical reactions, including oxidation and nucleophilic substitution, which significantly affect its chemical properties. The presence of fluorine and methoxy groups influences the reactivity of the compound, making it a valuable intermediate in organic synthesis. The synthesis and reactions of related compounds provide insight into the mechanisms and potential applications of 2-Fluoro-4-methoxyphenol (P. Chakraborty & M. Kilbourn, 1991).

Physical Properties Analysis

The physical properties of 2-Fluoro-4-methoxyphenol, such as melting point, solubility, and phase behavior, are influenced by its molecular structure. Studies on methoxyphenols and dimethoxybenzenes reveal the effects of substituent positioning on physical properties like vapor pressure, fusion enthalpies, and solubility in various solvents. These properties are crucial for understanding the behavior of 2-Fluoro-4-methoxyphenol in different chemical environments (M. Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-Fluoro-4-methoxyphenol, including reactivity, stability, and interaction with other molecules, are central to its applications in synthesis and material science. The study of its oxidation, its role as an intermediate in the synthesis of complex molecules, and its interaction with biological molecules, illustrates the compound's versatility and potential for innovation in chemical research (A. C. de Almeida et al., 2011).

Aplicaciones Científicas De Investigación

Field

Chemistry, specifically organic synthesis .

Application

Phenol derivatives like 2-Fluoro-4-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .

Method

Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

Results

Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Use in the Production of Plastics, Adhesives, and Coatings

Field

Application

m-Aryloxy phenols, a category that includes 2-Fluoro-4-methoxyphenol, are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Method

These compounds are incorporated into the materials during the production process to enhance their properties .

Results

The addition of m-aryloxy phenols to these materials improves their thermal stability and flame resistance .

Use in Proteomics Research

Field

Application

2-Fluoro-4-methoxyphenol is a specialty product used for proteomics research applications .

Method

The specific methods of application in proteomics research are not detailed in the source .

Results

The outcomes of its use in proteomics research are not specified in the source .

Synthesis of 4-Halo-Masked o-Benzoquinones (MOBs)

Field

Chemistry, specifically organic synthesis .

Application

2-Fluoro-4-methoxyphenol may be used in the synthesis of 4-halo-masked o-benzoquinones (MOBs) .

Method

The specific methods of application in the synthesis of 4-halo-masked o-benzoquinones (MOBs) are not detailed in the source .

Results

The outcomes of its use in the synthesis of 4-halo-masked o-benzoquinones (MOBs) are not specified in the source .

Synthesis of Fluorinated Masked o-Benzoquinone

Field

Chemistry, specifically organic synthesis .

Application

2-Fluoro-4-methoxyphenol may be used in the synthesis of fluorinated masked o-benzoquinone .

Method

The specific methods of application in the synthesis of fluorinated masked o-benzoquinone are not detailed in the source .

Results

The outcomes of its use in the synthesis of fluorinated masked o-benzoquinone are not specified in the source .

Synthesis of Poly (4-Fluoro-2-Methoxyphenol)

Field

Application

2-Fluoro-4-methoxyphenol may be used in the synthesis of poly (4-fluoro-2-methoxyphenol) .

Method

The specific methods of application in the synthesis of poly (4-fluoro-2-methoxyphenol) are not detailed in the source .

Results

The outcomes of its use in the synthesis of poly (4-fluoro-2-methoxyphenol) are not specified in the source .

Synthesis of 4-Halo-Masked o-Benzoquinones (MOBs)

Field

Chemistry, specifically organic synthesis .

Application

2-Fluoro-4-methoxyphenol may be used in the synthesis of 4-halo-masked o-benzoquinones (MOBs) .

Method

The specific methods of application in the synthesis of 4-halo-masked o-benzoquinones (MOBs) are not detailed in the source .

Results

The outcomes of its use in the synthesis of 4-halo-masked o-benzoquinones (MOBs) are not specified in the source .

Synthesis of Fluorinated Masked o-Benzoquinone

Field

Chemistry, specifically organic synthesis .

Application

2-Fluoro-4-methoxyphenol may be used in the synthesis of fluorinated masked o-benzoquinone .

Method

The specific methods of application in the synthesis of fluorinated masked o-benzoquinone are not detailed in the source .

Results

The outcomes of its use in the synthesis of fluorinated masked o-benzoquinone are not specified in the source .

Synthesis of Poly (4-Fluoro-2-Methoxyphenol)

Field

Application

2-Fluoro-4-methoxyphenol may be used in the synthesis of poly (4-fluoro-2-methoxyphenol) .

Method

The specific methods of application in the synthesis of poly (4-fluoro-2-methoxyphenol) are not detailed in the source .

Results

The outcomes of its use in the synthesis of poly (4-fluoro-2-methoxyphenol) are not specified in the source .

Safety And Hazards

2-Fluoro-4-methoxyphenol is classified as a skin irritant (H315) and an eye irritant (H319) . Precautionary measures include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .

Relevant Papers One relevant paper discusses the design, synthesis, and antioxidant activity of compounds containing the 2-methoxyphenol moiety core structure . While this paper does not specifically mention 2-Fluoro-4-methoxyphenol, the findings could potentially be applicable due to the structural similarities between these compounds.

Propiedades

IUPAC Name |

2-fluoro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJHBXCQIOVMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379098 | |

| Record name | 2-Fluoro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-methoxyphenol | |

CAS RN |

167683-93-4 | |

| Record name | 2-Fluoro-4-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167683-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)

![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)